Fluorosulfonic acid

Catalog No.
S600044
CAS No.
7789-21-1
M.F
FHO3S
M. Wt
100.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorosulfonic acid

CAS Number

7789-21-1

Product Name

Fluorosulfonic acid

IUPAC Name

sulfurofluoridic acid

Molecular Formula

FHO3S

Molecular Weight

100.07 g/mol

InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)

InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-N

SMILES

OS(=O)(=O)F

solubility

SOL IN NITROBENZENE
Solubility in water: reaction

Synonyms

fluorosulfonate, fluorosulfonic acid, fluorosulfuric acid

Canonical SMILES

OS(=O)(=O)F

The exact mass of the compound Fluorosulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in nitrobenzenesolubility in water: reaction. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Fluorosulfonic acid (CAS 7789-21-1), also known as fluorosulfuric acid, is a free-flowing, highly reactive Brønsted superacid characterized by an exceptionally low Hammett acidity function (H0 = -15.1) [1]. Structurally related to sulfuric acid but with a fluorine atom substituting one hydroxyl group, it possesses extremely low nucleophilicity, making it an effective solvent and catalyst for stabilizing reactive carbocations[2]. In industrial and advanced laboratory procurement, it is primarily sourced as a catalyst for hydrocarbon alkylation and isomerization, a specialized fluorinating agent, and a critical precursor for synthesizing reactive fluorosulfate esters such as methyl fluorosulfonate[3].

Generic substitution of fluorosulfonic acid with standard mineral acids or structurally similar analogs frequently fails due to distinct thermal, acidic, and electronic limitations. While sulfuric acid is a common industrial baseline, it lacks the superacidic protonating power required to activate weak bases and often causes oxidative charring of organic substrates [1]. Conversely, substituting with chlorosulfonic acid introduces severe thermal instability, as the chloro-analog decomposes near its boiling point (~151 °C), whereas fluorosulfonic acid remains thermally stable and can be distilled without degradation . Furthermore, while triflic acid is a popular alternative superacid, fluorosulfonic acid is uniquely required for formulating "Magic Acid" (with antimony pentafluoride) and synthesizing specific fluorosulfate leaving groups, making it non-interchangeable in these targeted synthetic pathways [2].

Brønsted Acidity and Protonating Power vs. Sulfuric Acid

Fluorosulfonic acid exhibits a Hammett acidity function (H0) of -15.1, compared to the -12.0 baseline of 100% pure sulfuric acid [1]. Because the Hammett scale is logarithmic, this translates to a protonating power approximately 1,000 times greater than that of sulfuric acid[2].

Evidence DimensionHammett acidity function (H0)
Target Compound DataH0 = -15.1
Comparator Or Baseline100% Sulfuric acid (H0 = -12.0)
Quantified Difference~1,000-fold increase in acidity
ConditionsNeat liquid at standard temperature

This extreme acidity is required to protonate exceptionally weak organic bases and drive challenging alkylation reactions without the oxidative degradation typical of sulfuric acid.

High-Temperature Thermal Stability vs. Chlorosulfonic Acid

Fluorosulfonic acid is thermally stable, allowing it to be boiled (165.4 °C) and purified via distillation without degradation . In contrast, its closest halogenated analog, chlorosulfonic acid, is thermally unstable and decomposes into toxic hydrogen chloride and sulfur trioxide at its boiling point of approximately 151 °C [1].

Evidence DimensionThermal stability at boiling point
Target Compound DataDistillable without decomposition at 165.4 °C
Comparator Or BaselineChlorosulfonic acid (Decomposes at 151 °C)
Quantified DifferenceComplete stability vs. complete decomposition at respective boiling points
ConditionsNeat liquid heating

Ensures safe high-temperature processing and allows for straightforward purification by distillation, which is impossible with chlorosulfonic acid.

Superacid System Extensibility (Magic Acid Formulation)

Fluorosulfonic acid serves as the foundational Brønsted acid for "Magic Acid" when combined with the Lewis acid antimony pentafluoride (SbF5), achieving an H0 of -23 [1]. This system exceeds the acidity of pure triflic acid (H0 = -14.9), providing an environment capable of stabilizing tertiary and secondary carbocations[2].

Evidence DimensionMaximum achievable system acidity (H0)
Target Compound DataH0 = -23 (as FSO3H:SbF5 mixture)
Comparator Or BaselinePure Triflic acid (H0 = -14.9)
Quantified DifferenceAcidity enhancement of over 10^8 times
ConditionsCombination with SbF5 Lewis acid

Essential for petrochemical research and advanced organic synthesis where stabilizing highly reactive hydrocarbon intermediates is the primary objective.

Petrochemical Alkylation and Isomerization

Leveraging its H0 of -15.1, fluorosulfonic acid is utilized as a liquid-phase catalyst for the alkylation of hydrocarbons with olefins. Unlike sulfuric acid, which can disintegrate or cause charring, fluorosulfonic acid maintains its integrity, ensuring higher yields of branched alkanes for fuel production[1].

Synthesis of "Magic Methyl" and Fluorosulfate Esters

Fluorosulfonic acid is the direct precursor required for synthesizing methyl fluorosulfonate (Magic Methyl) via reaction with dimethyl sulfate. The resulting fluorosulfate leaving group provides exceptionally low nucleophilicity, making it a reactive alkylating agent for quaternizing amines and alkylating sterically hindered amides[2].

Generation and Observation of Stable Carbocations

Due to its extreme thermal stability and the non-nucleophilic nature of the fluorosulfate anion, fluorosulfonic acid (often combined with SbF5) is the solvent of choice for generating long-lived carbocations. This environment allows for the spectroscopic observation of intermediates that would immediately quench or polymerize in standard mineral acids [3].

Physical Description

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163°C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE

XLogP3

-0.3

Boiling Point

324.9 °F at 760 mm Hg (USCG, 1999)
163 °C @ 760 MM HG
163 °C

Vapor Density

Relative vapor density (air = 1): 3.4

Density

1.73 at 77 °F (USCG, 1999)
1.726 AT 25 °C/4 °C
Relative density (water = 1): 1.7

Melting Point

-125.1 °F (USCG, 1999)
-89 °C

UNII

PPX0648643

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.33

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-21-1

Wikipedia

Fluorosulfonic acid

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

THORPE, KIRMAN, J CHEM SOC 61: 921 (1892); MEYER, SCHRAMM, Z ANORG ALLGEM CHEM 206: 25 (1932); KWASNIK IN HANDBOOK OF PREPARATIVE INORG CHEM, VOL 1, G BRAUER, ED (ACADEMIC PRESS, NEW YORK, 2ND ED, 1963) PP 177.
REACTION OF ANHYDROUS HYDROGEN FLUORIDE WITH SULFURIC ACID ANHYDRIDE.

General Manufacturing Information

All other chemical product and preparation manufacturing
Fluorosulfuric acid: ACTIVE

Stability Shelf Life

FUMES IN MOIST AIR; STABLE TO 900 °C

Dates

Last modified: 08-15-2023

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